

# An In-depth Technical Guide to the Structural Elucidation of 8-Nonynoic Acid

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## Compound of Interest

Compound Name: 8-Nonynoic acid

Cat. No.: B1196867

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## Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **8-nonynoic acid**. It includes a summary of its physicochemical properties, predicted spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry), detailed experimental protocols for spectral acquisition, and a plausible synthetic route. The information is presented to aid researchers and professionals in the identification and characterization of this medium-chain fatty acid. **8-Nonynoic acid** is a fatty acid that has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria by inhibiting fatty acid synthesis.[1][2]

## Physicochemical Properties

**8-Nonynoic acid**, with the molecular formula  $\text{C}_9\text{H}_{14}\text{O}_2$ , is a medium-chain fatty acid.[3] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	154.21 g/mol	[1][3]
CAS Number	30964-01-3	
Melting Point	19 °C	
Boiling Point	308.54 °C (estimated)	
Density	1.0249 g/cm <sup>3</sup> (estimated)	
Refractive Index	1.4524	
pKa	4.76 ± 0.10 (Predicted)	

## Spectroscopic Data for Structural Elucidation

Due to the limited availability of published experimental spectra for **8-nonynoic acid**, the following data is predicted based on established principles of spectroscopy and data from analogous compounds.

### Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.5	Singlet (broad)	1H	COOH
2.35	Triplet	2H	H-2
2.18	Triplet of doublets	2H	H-7
1.94	Triplet	1H	H-9
1.63	Quintet	2H	H-3
1.54	Quintet	2H	H-6
1.40	Multiplet	4H	H-4, H-5

## Predicted $^{13}\text{C}$ NMR Data (125 MHz, $\text{CDCl}_3$ )

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~180.0	C-1 (COOH)
~84.0	C-8
~68.0	C-9
~34.0	C-2
~29.0	C-4
~28.8	C-5
~28.5	C-6
~24.5	C-3
~18.3	C-7

## Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is useful for identifying the functional groups present in the molecule.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3300	Strong, sharp	$\equiv\text{C-H}$ stretch
2930, 2855	Strong	C-H stretch (Aliphatic)
~2120	Medium, sharp	$\text{C}\equiv\text{C}$ stretch (Terminal alkyne)
~1710	Strong	$\text{C=O}$ stretch (Carboxylic acid)
~1410	Medium	O-H bend
~920	Medium, broad	O-H bend (out-of-plane)
~630	Strong	$\equiv\text{C-H}$ bend

## Predicted Mass Spectrometry (MS) Data (Electron Ionization)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Proposed Fragment
154	$[M]^+$ (Molecular ion)
137	$[M - OH]^+$
125	$[M - C_2H_5]^+$
111	$[M - COOH]^+$
97	$[C_7H_9]^+$
83	$[C_6H_7]^+$
69	$[C_5H_5]^+$
55	$[C_4H_3]^+$
41	$[C_3H_3]^+$

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data necessary for the structural elucidation of **8-nonynoic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **8-nonynoic acid** in 0.5-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- $^1H$  NMR Acquisition:
  - Spectrometer: 500 MHz

- Pulse Program: Standard single-pulse
- Acquisition Time: 2-3 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-32
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer: 125 MHz
  - Pulse Program: Proton-decoupled single-pulse
  - Acquisition Time: 1-2 seconds
  - Relaxation Delay: 2-5 seconds
  - Number of Scans: 1024-4096

## Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, place a drop of **8-nonynoic acid** between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a disk.
- Acquisition:
  - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
  - Scan Range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16-32

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **8-nonynoic acid** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
- Acquisition (Electron Ionization - EI):
  - Ionization Mode: Electron Ionization (EI)
  - Ionization Energy: 70 eV
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
  - Scan Range: m/z 30-200

## Visualizations

### Structural Elucidation Workflow

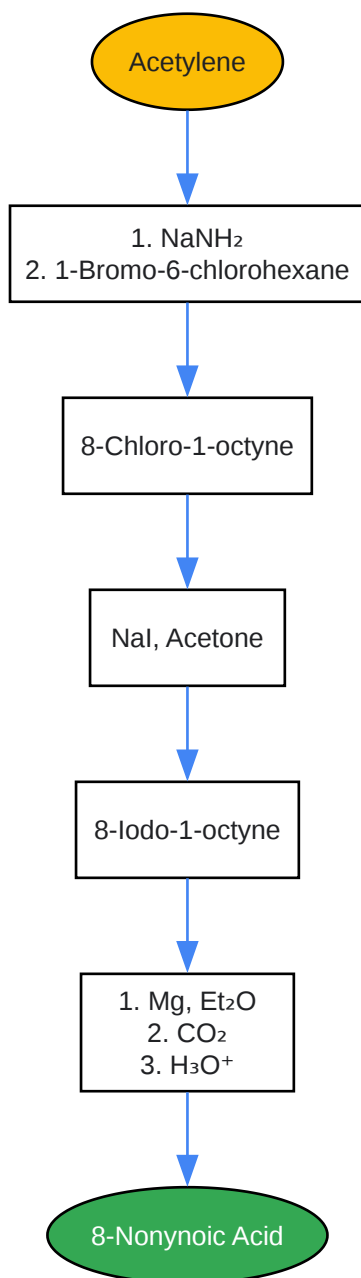


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Caption: Workflow for the structural elucidation of **8-nonynoic acid**.

## Plausible Synthesis of 8-Nonynoic Acid

A plausible synthetic route to **8-nonynoic acid** involves the alkylation of an acetylide followed by carboxylation.



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Caption: A plausible synthetic route for **8-nonynoic acid**.

## Biological Activity



**8-Nonynoic acid** has been identified as a fatty acid with antibacterial properties. It demonstrates activity against gram-positive bacteria by binding to bacterial fatty acids and also inhibits the growth of gram-negative bacteria by interfering with their fatty acid synthesis pathways. This dual-action mechanism makes it a compound of interest in the development of new antimicrobial agents.

## Conclusion

The structural elucidation of **8-nonynoic acid** can be systematically achieved through a combination of modern spectroscopic techniques. While experimental data is not widely published, predictive models and analysis of its functional groups provide a solid foundation for its characterization. The methodologies and data presented in this guide offer a comprehensive resource for researchers working with this and other related fatty acids, particularly in the context of its potential as an antibacterial agent.

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## References

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